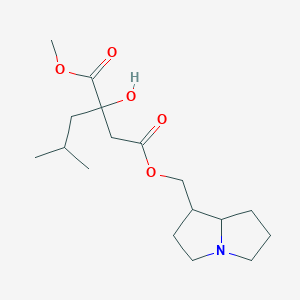
(S)-3-(dibenzylamino)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(dibenzylamino)piperidin-2-one is a chiral compound that belongs to the class of piperidinones. This compound is characterized by the presence of a piperidin-2-one core structure with a dibenzylamino substituent at the 3-position. The (S)-configuration indicates that the compound is the enantiomer with the specific stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(dibenzylamino)piperidin-2-one typically involves the following steps:
Formation of the Piperidin-2-one Core: The piperidin-2-one core can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,5-diamine, under acidic conditions.
Introduction of the Dibenzylamino Group: The dibenzylamino group can be introduced through a nucleophilic substitution reaction. This involves reacting the piperidin-2-one core with dibenzylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(dibenzylamino)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamino group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various nucleophiles replacing the dibenzylamino group.
Scientific Research Applications
(S)-3-(dibenzylamino)piperidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-(dibenzylamino)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(4-iodo-phenyl)-piperidin-2-one: This compound has a similar piperidin-2-one core structure but with an iodo-phenyl substituent instead of a dibenzylamino group.
2-piperidinone: A simpler compound with only the piperidin-2-one core structure.
Uniqueness
(S)-3-(dibenzylamino)piperidin-2-one is unique due to its specific (S)-configuration and the presence of the dibenzylamino group. This configuration and substituent provide the compound with distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-(dibenzylamino)piperidin-2-one |
InChI |
InChI=1S/C19H22N2O/c22-19-18(12-7-13-20-19)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,20,22) |
InChI Key |
KISOIOBURBIATQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B12107568.png)


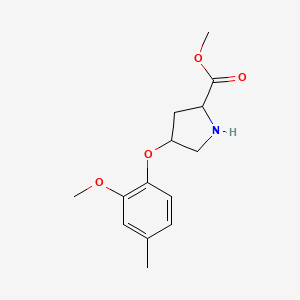

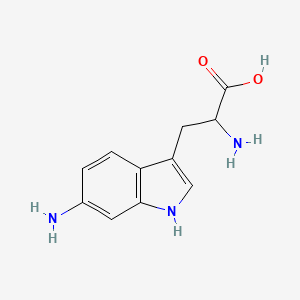
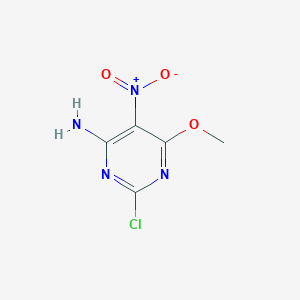
![5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)
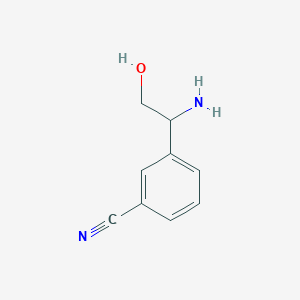
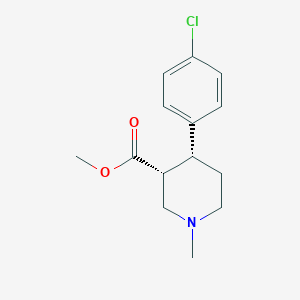
![3,9-Diazabicyclo[3.3.2]decan-10-one](/img/structure/B12107615.png)

